molecular formula C26H22N4O2S B2581729 N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958708-55-9

N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2581729
CAS No.: 958708-55-9
M. Wt: 454.55
InChI Key: ULMKCAKQSHMWFB-UHFFFAOYSA-N
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Description

N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide (CAS 958708-55-9) is a chemical compound supplied with a minimum purity of 95% . It has a molecular formula of C26H22N4O2S and a molecular weight of 454.55 g/mol . This compound belongs to the class of imidazoline-fused quinazolinone derivatives, a group of heterocyclic compounds known for their significant research value in medicinal chemistry . Imidazolines are found in many natural and medicinal products and are frequently used as key intermediates in organic synthesis . Quinazolinone derivatives, the core structure of this compound, are investigated for their potential therapeutic applications. Patents and scientific literature indicate that this class of compounds has been studied for its use as B-RAF inhibitors, which are relevant in oncology research for targeting specific pathways in cancer cells . Furthermore, fused heterocyclic systems like this one are explored for a range of biological activities, including potential use in treating allergic diseases, inflammatory disorders, and cardiovascular conditions . This makes it a versatile scaffold for researchers in drug discovery and development. The product is intended for research and development purposes only and is not for drug, household, or other unauthorized uses.

Properties

IUPAC Name

N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c31-23(27-16-19-11-5-2-6-12-19)17-33-26-29-21-14-8-7-13-20(21)24-28-22(25(32)30(24)26)15-18-9-3-1-4-10-18/h1-14,22H,15-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMKCAKQSHMWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazoquinazoline Core: The imidazoquinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzylamine and benzyl isocyanide, under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride.

    Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be synthesized by reacting the imidazoquinazoline intermediate with thioglycolic acid under basic conditions, followed by acylation with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Benzyl chloride, sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Preliminary studies suggest that N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide may exhibit significant pharmacological properties. Its structural similarity to known inhibitors positions it as a candidate for various therapeutic applications:

  • Anticancer Activity : The compound may act as an inhibitor in signaling pathways relevant to cancer biology. Its potential anti-proliferative effects could be attributed to inhibition of protein kinases involved in cellular growth and survival pathways.
  • Anti-inflammatory Properties : Compounds with similar imidazoquinazoline frameworks have been associated with anti-inflammatory activities, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Effects : The unique structure may also allow for interactions with microbial targets, although specific data on antimicrobial efficacy is still limited.

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures that require careful optimization of reaction conditions:

  • Formation of the Imidazoquinazoline Core : Initial steps often involve constructing the imidazoquinazoline framework through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the sulfanyl and acetamide groups, which are critical for the compound's biological activity.
  • Optimization Techniques : Methods such as continuous flow reactors and green chemistry principles are employed to enhance yield and reduce environmental impact during synthesis .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Inhibition of Protein Kinases : Research indicates that compounds within this class can inhibit tyrosine kinases, which are crucial in cancer treatment. Binding affinity studies using techniques like surface plasmon resonance could provide insights into its effectiveness as an inhibitor.
  • Molecular Docking Studies : Computational studies have been conducted to predict binding modes and affinities of this compound to various biological targets .

Mechanism of Action

The mechanism of action of N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, modulating their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and bioactivity profiles. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name / ID Core Structure Substituents (R Groups) Molecular Weight (g/mol) Key Bioactivities (IC50 or % Inhibition)
Target Compound (N-Benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide) Imidazoquinazolinone 2-Benzyl, 5-sulfanyl acetamide Not reported Not reported
8t Oxadiazole 5-Chloro-2-methylphenyl 428.5 LOX: 23.5 µM; BChE: 58.2% inhibition
8u Oxadiazole 2-Ethoxy-6-methylphenyl 422 LOX: 18.9 µM; BChE: 62.4% inhibition
8v Oxadiazole 2-Methyl-6-nitrophenyl 423 LOX: 15.3 µM; BChE: 71.8% inhibition
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Phenylsulfanyl Cyclohexyl, 2,3-dichlorophenyl 318.7 Structural studies (protein interactions)
Arctom Compound Imidazoquinazolinone 4-Methylbenzyl Not reported Commercial availability (research use)

Key Observations

Core Heterocyclic Systems: The target compound and the Arctom analog share an imidazoquinazolinone core, which distinguishes them from oxadiazole-based derivatives (e.g., 8t, 8u, 8v) and phenylsulfanyl acetamides . The imidazoquinazolinone system may confer enhanced rigidity and binding specificity compared to oxadiazoles, though this requires empirical validation. Oxadiazole derivatives (e.g., 8t, 8u) exhibit strong LOX and BChE inhibition, with IC50 values in the low micromolar range , suggesting that the core heterocycle plays a critical role in enzyme interaction.

Substituent Effects: Benzyl vs. Electron-Withdrawing Groups: Compounds with nitro (8v) or chloro (8t) substituents show higher BChE inhibition (71.8% and 58.2%, respectively) than ethoxy-substituted analogs (8u: 62.4%) , indicating that electron-withdrawing groups enhance activity.

Biological Activity Trends: Oxadiazole-based sulfanyl acetamides (e.g., 8v) demonstrate superior LOX inhibition (IC50 = 15.3 µM) compared to phenylsulfanyl analogs, which are primarily studied for structural interactions .

Biological Activity

N-benzyl-2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of imidazoquinazolines. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesis methods, and associated research findings.

Structural Characteristics

The compound's structure includes:

  • Imidazoquinazoline core : A bicyclic structure that is common in many pharmacologically active compounds.
  • Benzyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Sulfanyl group : May enhance biological activity through thiol interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to imidazoquinazolines. The mechanism of action often involves:

  • Inhibition of cancer cell proliferation : The compound may interfere with critical signaling pathways in cancer cells.
  • Induction of apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in malignant cells.

A study focusing on related imidazoquinazolines demonstrated significant cytotoxic effects against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The MTT assay results indicated a dose-dependent reduction in cell viability, suggesting that the compound may act as a potential anticancer agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of imidazoquinoline derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial strains, indicating that this compound may exhibit similar properties. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The precise mechanism of action for this compound is not completely understood. However, it is hypothesized that:

  • Targeting Enzymes/Receptors : The compound may bind to specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Gene Expression : Similar compounds have been shown to affect gene expression related to cell growth and apoptosis.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Preparation of Imidazoquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzylation and Acylation Reactions : These steps introduce the benzyl group and acetamide moiety into the structure.

The reaction conditions often require organic solvents and catalysts to optimize yield and purity .

Case Study 1: Anticancer Activity Assessment

In a recent study, researchers synthesized N-benzyl derivatives and tested their anticancer efficacy using MTT assays on HT29 and DU145 cell lines. Results demonstrated an IC50 value indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazoquinoline derivatives. The study found that these compounds exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

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